5-Amino-3-isopropylisothiazole-4-carboxamide
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Overview
Description
5-Amino-3-isopropylisothiazole-4-carboxamide is a chemical compound with the molecular formula C7H11N3OS and a molecular weight of 185.25 g/mol . It is characterized by the presence of an amino group, an isopropyl group, and a carboxamide group attached to an isothiazole ring. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-isopropylisothiazole-4-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing an amino group and a thiocarbonyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-isopropylisothiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a catalyst, such as palladium on carbon.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives of the compound.
Substitution: Alkyl or aryl substituted derivatives of the compound.
Scientific Research Applications
5-Amino-3-isopropylisothiazole-4-carboxamide has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Amino-3-isopropylisothiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Molecular Targets and Pathways Involved:
Comparison with Similar Compounds
5-Amino-3-isopropylisothiazole-4-carboxamide can be compared with other similar compounds, such as:
5-Amino-3-methylisothiazole-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
5-Amino-3-ethylisothiazole-4-carboxamide: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness: The presence of the isopropyl group in this compound imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for specific research applications where these properties are advantageous .
Properties
CAS No. |
41808-42-8 |
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Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-amino-3-propan-2-yl-1,2-thiazole-4-carboxamide |
InChI |
InChI=1S/C7H11N3OS/c1-3(2)5-4(6(8)11)7(9)12-10-5/h3H,9H2,1-2H3,(H2,8,11) |
InChI Key |
XHGVDHOYORGAQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NSC(=C1C(=O)N)N |
Origin of Product |
United States |
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